N-(4-Methylphenyl)-3-nitrobenzenesulfonamide N-(4-Methylphenyl)-3-nitrobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 4284-46-2
VCID: VC7475255
InChI: InChI=1S/C13H12N2O4S/c1-10-5-7-11(8-6-10)14-20(18,19)13-4-2-3-12(9-13)15(16)17/h2-9,14H,1H3
SMILES: CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Molecular Formula: C13H12N2O4S
Molecular Weight: 292.31

N-(4-Methylphenyl)-3-nitrobenzenesulfonamide

CAS No.: 4284-46-2

Cat. No.: VC7475255

Molecular Formula: C13H12N2O4S

Molecular Weight: 292.31

* For research use only. Not for human or veterinary use.

N-(4-Methylphenyl)-3-nitrobenzenesulfonamide - 4284-46-2

Specification

CAS No. 4284-46-2
Molecular Formula C13H12N2O4S
Molecular Weight 292.31
IUPAC Name N-(4-methylphenyl)-3-nitrobenzenesulfonamide
Standard InChI InChI=1S/C13H12N2O4S/c1-10-5-7-11(8-6-10)14-20(18,19)13-4-2-3-12(9-13)15(16)17/h2-9,14H,1H3
Standard InChI Key ORIAXWVUHQXKKI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]

Introduction

N-(4-Methylphenyl)-3-nitrobenzenesulfonamide is a sulfonamide compound characterized by its unique structural features, which include a sulfonamide group, a nitro group, and a methyl-substituted phenyl group. This compound is known for its role as an intermediate in the synthesis of various pharmaceutical agents and exhibits potential applications in medicinal chemistry due to its antibacterial properties .

Synthesis Methods

The synthesis of N-(4-Methylphenyl)-3-nitrobenzenesulfonamide typically involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with ammonia or primary amines. The choice of solvent, temperature, and reaction time can influence the yield and purity of the synthesized compound.

Biological Activity and Applications

Sulfonamides, including N-(4-Methylphenyl)-3-nitrobenzenesulfonamide, are known for their antibacterial properties. They work by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. This compound serves as an intermediate in synthesizing inhibitors for viral proteases, contributing to binding affinity and specificity for target enzymes.

Research Findings

Research on N-(4-Methylphenyl)-3-nitrobenzenesulfonamide has focused on its structural integrity and potential pharmacological properties. The compound's mechanism of action involves interaction with specific enzymes and proteins, potentially leading to biological effects due to the presence of the sulfonamide group .

Structural Analysis

The crystal structure of similar sulfonamides shows a twisted conformation at the S—N bond, with significant dihedral angles between the aromatic rings. This structural arrangement can influence the compound's reactivity and biological activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator